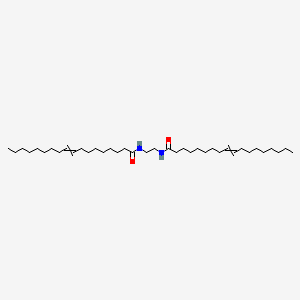

N,N'-Ethylenebisoleamide

説明

. This compound is characterized by its long-chain fatty acid amide structure, which includes two octadecenamide groups connected by an ethylene bridge.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- typically involves the reaction of oleic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (9Z,9’Z) isomer. The process involves:

Esterification: Oleic acid is first converted to its corresponding ester.

Amidation: The ester is then reacted with ethylenediamine to form the bis-amide.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reaction.

化学反応の分析

Types of Reactions

9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- can undergo various chemical reactions, including:

Oxidation: The double bonds in the octadecenamide groups can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The double bonds can be reduced to form saturated amides.

Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated amides.

Substitution: N-substituted amides.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 589.002 g/mol

- Density : 0.899 g/cm³

- Melting Point : 115-118 °C

- Boiling Point : 728.451 °C

Applications in Materials Science

1. Lubrication and Flowability Enhancement

EBO is widely used as a lubricant in polymer processing, particularly in Acrylonitrile-butadiene-styrene (ABS) resins. It enhances the flowability of ABS during processing, which is crucial for achieving high-quality molded products. A study demonstrated that EBO significantly improved the flow characteristics of ABS, leading to better processing efficiency and product quality .

2. Additive in Plastics

N,N'-Ethylenebisoleamide serves as an additive in various plastic formulations. It acts as a slip agent, reducing friction between surfaces during processing and improving the surface finish of the final product. This property is particularly beneficial in applications where low friction is essential, such as in packaging films and automotive components.

Applications in Pharmaceuticals

1. Drug Delivery Systems

EBO has been explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Its use in formulating nanoparticles has shown promise in improving the bioavailability of poorly soluble drugs, making it a valuable ingredient in pharmaceutical formulations .

2. Emulsifying Agent

In the pharmaceutical industry, EBO functions as an emulsifying agent, stabilizing emulsions and enhancing the delivery of active pharmaceutical ingredients (APIs). Its amphiphilic nature allows it to effectively stabilize oil-in-water emulsions, which are commonly used in topical formulations.

Applications in Food Technology

1. Food Packaging

EBO is utilized in food packaging materials to enhance barrier properties and improve the overall performance of packaging films. Its incorporation into biodegradable films has been shown to enhance mechanical properties while maintaining flexibility and moisture barrier capabilities .

2. Anti-Sticking Agent

In food processing, EBO is employed as an anti-sticking agent for various food products, preventing adhesion during production and packaging. This application is particularly relevant in the production of baked goods and confectionery items.

Case Studies

作用機序

The mechanism of action of 9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- involves its interaction with cell membranes and proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, modulating their activity and function.

類似化合物との比較

Similar Compounds

Oleamide: A monoamide derived from oleic acid, known for its sleep-inducing properties.

Stearamide: A saturated fatty acid amide with similar applications in lubricants and coatings.

Erucamide: Another long-chain fatty acid amide used as a slip agent in plastic production.

Uniqueness

9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- is unique due to its bis-amide structure, which provides distinct physicochemical properties compared to monoamides. This structure enhances its ability to act as a surfactant and emulsifier, making it valuable in various industrial applications .

生物活性

N,N'-Ethylenebisoleamide (EBO) is a compound with significant applications in various industries, primarily due to its properties as a lubricant and anti-blocking agent in polymer processing. This article delves into the biological activity of EBO, exploring its effects, mechanisms, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 588.99 g/mol

- CAS Number : 110-31-6

EBO is characterized by its long hydrocarbon chains, which contribute to its amphiphilic nature, making it effective in various applications.

Biological Activity Overview

EBO exhibits several biological activities that have been studied in various contexts:

1. Lubrication Properties

- EBO is known for reducing friction in polymer processing, which can be beneficial for the longevity of machinery and the quality of the end products. Its lubrication mechanism involves decreasing the entanglement density of polymer chains, thereby enhancing flowability and reducing wear on equipment .

2. Anti-Blocking Agent

- In film production, EBO serves as an anti-blocking agent, preventing layers of film from sticking together. This property is crucial in packaging applications where clarity and usability are paramount .

3. Potential Health Effects

- While primarily used in industrial applications, studies have examined the potential health impacts of EBO. Research indicates that EBO does not exhibit significant toxicity at low concentrations; however, comprehensive toxicological evaluations are necessary to fully understand its safety profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Influence on Polymer Flowability

A study published in ResearchGate explored how EBO affects the flowability of Acrylonitrile-butadiene-styrene (ABS) resin. The findings indicated that incorporating EBO decreased the entanglement density of SAN molecular chains, thus increasing their mobility and enhancing processing efficiency .

Study 2: Slip Properties in Polyethylene Films

Research documented in a patent highlighted that adding EBO to polyethylene films improved their slip characteristics significantly. The study compared films with varying concentrations of EBO and measured their blocking values under different storage conditions. Results showed that films containing EBO maintained better slip properties over time compared to those without it .

Study 3: Toxicological Assessment

A comprehensive review conducted by PubChem summarized various studies on the safety and biological activity of EBO. It concluded that while EBO is generally recognized as safe at regulated levels, further research is necessary to assess long-term exposure effects and potential bioaccumulation .

Data Tables

The following table summarizes key findings from various studies related to the biological activity of this compound:

特性

IUPAC Name |

N-[2-(octadec-9-enoylamino)ethyl]octadec-9-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDXXMDEEFOVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059385 | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

110-31-6 | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethane-1,2-diylbisoleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。